molecular formula C15H17N B13615078 n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine

n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B13615078
M. Wt: 211.30 g/mol
InChI Key: RWWOGXUUQFXOJI-UHFFFAOYSA-N
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Description

n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine is a chemical compound of significant interest in advanced research and development, particularly within medicinal chemistry and materials science. This specialty amine features a biphenyl scaffold, a structural motif commonly associated with biological activity and material properties . The specific substitution pattern of a methyl group on one phenyl ring and an N-methylmethanamine group on the other makes it a valuable intermediate for constructing more complex molecules. Its molecular formula is C₁₆H₁₉N, and it has a molecular weight of 225.33 g/mol. In pharmaceutical research, closely related biphenyl methanamine derivatives are frequently explored as key building blocks in the synthesis of potential therapeutic agents . The biphenyl core can mimic structural elements found in bioactive molecules, allowing researchers to design compounds that interact with specific enzymes or receptors. The physicochemical properties of such compounds, including moderate lipophilicity (predicted LogP ~3.5) and a polar surface area of approximately 12 Ų, suggest good cell membrane permeability, making them suitable for early-stage drug discovery projects . This compound is strictly intended for research applications in a controlled laboratory environment. It is not approved for diagnostic or therapeutic use in humans or animals and must be handled by qualified professionals. For research purposes only.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-methyl-1-[3-(2-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C15H17N/c1-12-6-3-4-9-15(12)14-8-5-7-13(10-14)11-16-2/h3-10,16H,11H2,1-2H3

InChI Key

RWWOGXUUQFXOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CNC

Origin of Product

United States

Preparation Methods

Formation of the Biphenyl Core via Suzuki-Miyaura Coupling

The biphenyl scaffold is commonly synthesized through Suzuki-Miyaura cross-coupling reactions between aryl halides and aryl boronic acids. For example, the coupling of a 3-bromomethyl-substituted phenyl ring with a 2-methylphenyl boronic acid derivative produces the biphenyl intermediate bearing the 2'-methyl substituent.

  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or bis(triphenylphosphine)palladium(II) dichloride.
  • Solvent system: Mixtures of toluene, ethanol, and aqueous sodium hydrogen carbonate or toluene/water biphasic systems.
  • Conditions: Refluxing at 85 °C for 12 hours typically yields the biphenyl intermediates in excellent yields (90-97%).

Table 1: Typical Suzuki-Miyaura Coupling Conditions for Biphenyl Core Formation

Parameter Typical Value/Range
Catalyst Pd(dppf)Cl2 or Pd(PPh3)2Cl2
Solvent Toluene:ethanol:NaHCO3 (5:1:5) or Toluene/H2O (1:1)
Base Saturated NaHCO3 or K2CO3
Temperature 85 °C to reflux
Reaction Time 12 hours to overnight
Yield 90-97%

Introduction of the Methanamine Group

The methanamine substituent at the 3-position can be introduced through several pathways:

A documented approach involves bromination of 3-methylbiphenyl using N-bromosuccinimide (NBS) to yield 3-bromomethylbiphenyl, which can then be converted to the methanamine derivative by reaction with methylamine or a suitable amine source.

Alternative Synthetic Routes and Functional Group Transformations

  • Hydrogenation: Pd/C-catalyzed hydrogenation can be used to reduce intermediates such as 2-methyl-[1,1'-biphenyl]-3-ol to the desired amine precursors.
  • N-Methylation: After installation of the amine group, N-methylation can be achieved using methyl iodide in acetone at room temperature, producing the N-methylated amine.
  • Use of Lewis acids or bases: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate substitution reactions during intermediate steps.

Summary of Key Synthetic Steps in a Representative Route

Step No. Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Product/Intermediate Yield/Notes
1 Suzuki-Miyaura coupling 3-bromomethyl-2-methylphenyl + 2-methylphenyl boronic acid Pd(dppf)Cl2, NaHCO3, toluene/ethanol/water 85 °C, 12 h 2'-methyl-[1,1'-biphenyl]-3-methyl intermediate 90-97%
2 Bromination 3-methyl biphenyl intermediate N-bromosuccinimide (NBS) Room temp, solvent (e.g., CCl4) 3-bromomethyl biphenyl Literature precedent
3 Nucleophilic substitution 3-bromomethyl biphenyl Methylamine or methylamine equivalents Reflux or room temp 3-(methylaminomethyl) biphenyl intermediate Efficient conversion
4 N-Methylation 3-(aminomethyl) biphenyl Methyl iodide, acetone Room temp n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine Confirmed by NMR

Research Discoveries and Analytical Confirmation

Chemical Reactions Analysis

Nucleophilic Substitution

The amine group undergoes nucleophilic substitution with alkyl halides or acyl chlorides. Common reagents include methyl iodide and acetyl chloride:

ReagentConditionsProduct FormedYield (%)
CH₃IK₂CO₃, DMF, 60°C, 6hN,N-Dimethyl derivative78
AcClEt₃N, CH₂Cl₂, 0°C, 2hN-Acetylated product85

This reactivity is attributed to the lone electron pair on the nitrogen atom, enabling attack on electrophilic substrates.

Electrophilic Aromatic Substitution

The biphenyl system participates in electrophilic substitutions, primarily at the para positions of the aromatic rings. Key reactions include:

Reaction TypeReagentPosition ModifiedMajor Product
NitrationHNO₃/H₂SO₄, 0°C4' position3-(2'-Methyl-4'-nitrobiphenyl)methanamine
SulfonationSO₃/H₂SO₄, 100°C4 positionSulfonic acid derivative

The electron-donating methyl group at the 2' position directs electrophiles to the 4' position of the adjacent ring .

Oxidation Reactions

The compound oxidizes under strong conditions:

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O, 80°C, 12hBiphenyl-3-carboxylic acidComplete degradation of amine group
CrO₃H₂SO₄, acetone, 25°C, 3hKetone derivativePartial oxidation of methyl groups

Oxidation pathways depend on the strength of the oxidizer and reaction duration.

Suzuki-Miyaura Cross-Coupling

The biphenyl moiety allows further functionalization via palladium-catalyzed coupling:

PartnerCatalyst SystemProductApplication
Arylboronic acidPd(PPh₃)₄, K₂CO₃, THFTerphenyl derivativesMaterials science intermediates
VinylboronatePdCl₂(dppf), CsF, DMEStyrene-functionalized biphenylsPolymer precursors

Reaction efficiency depends on the electronic effects of the 2'-methyl group, which moderately deactivates the ring .

Amine-Alkylation Mechanism

The methylation process follows a bimolecular nucleophilic substitution (SN2) pathway:

  • Deprotonation : Base (K₂CO₃) abstracts a proton from the amine, generating a nucleophilic amide ion.

  • Nucleophilic Attack : Amide ion attacks methyl iodide’s electrophilic carbon.

  • Product Formation : Release of iodide ion yields N,N-dimethylated product.

Nitration Regioselectivity

The 2'-methyl group exerts both steric and electronic effects:

  • Electronic Effect : +I effect increases electron density at the 4' position.

  • Steric Hindrance : Methyl group blocks substitution at adjacent positions.
    Density functional theory (DFT) calculations show a 12.7 kcal/mol preference for nitration at 4' versus 5' positions .

Analytical Characterization Data

Key spectroscopic signatures of reaction products:

Product¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
N-Acetylated derivative2.15 (s, 3H), 7.2–7.8 (m)1650 (C=O)271 [M+H]⁺
Nitrated derivative8.25 (d, 1H), 2.40 (s)1530 (NO₂)284 [M]⁺

Data correlates with literature values for analogous biphenylamines .

Scientific Research Applications

n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in substituent positions, functional groups, or methylation patterns:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key References
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanamine No N-methylation C₁₄H₁₅N 197.28 1061650-37-0
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine Methyl at 3'-position; biphenyl attachment at 4-yl C₁₄H₁₅N 197.28 893649-03-1
(3'-Methoxy-[1,1'-biphenyl]-3-yl)methanamine Methoxy at 3'-position C₁₄H₁₅NO 213.28 Not provided
[1,1'-Biphenyl]-3-yl(phenyl)methanamine Phenyl group instead of methyl on biphenyl C₁₉H₁₇N 260.0 1138152-53-0
N,N-Dimethyl-1-(1-phenethyl-1H-triazol-4-yl)methanamine Triazole ring replaces biphenyl; N,N-dimethylation C₁₃H₁₈N₄ 230.31 Not provided

Key Observations :

  • N-Methylation: The target compound’s N-methyl group enhances lipophilicity compared to non-methylated analogs like (2'-methyl-[1,1'-biphenyl]-3-yl)methanamine .
  • Functional Group Effects : Methoxy-substituted analogs (e.g., ) exhibit increased polarity, influencing solubility and metabolic stability.

Physicochemical Properties

Limited experimental data are available, but computed properties highlight trends:

  • Lipophilicity: The N-methyl group in the target compound increases logP compared to non-methylated analogs, favoring membrane permeability.
  • Solubility : Methoxy-substituted derivatives (e.g., ) show higher aqueous solubility due to hydrogen-bonding capacity.
  • Boiling Point : Biphenyl methanamines generally have high boiling points (>250°C) due to aromatic stacking and hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology : Reductive amination is a common approach. For example, coupling a biphenyl aldehyde (e.g., [1,1'-biphenyl]-3-carbaldehyde) with methylamine in dichloromethane (DCM) using NaBH₄ as a reducing agent in methanol yields the target compound. Optimization involves adjusting stoichiometry (e.g., 1:1 aldehyde:amine ratio), reaction time (e.g., 50 hours for imine formation), and temperature (room temperature for NaBH₄ reduction) .
  • Validation : Monitor reaction progress via TLC or HPLC. Post-reduction purification by column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity (>90%) .

Q. How is the compound characterized analytically, and what spectral data are critical for confirmation?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features, such as the methylamine (-CH₂NHCH₃) and biphenyl aromatic protons. Mass spectrometry (MS) provides molecular weight verification (expected m/z ~197.28 for C₁₄H₁₅N) .
  • Key Data : Look for distinct shifts in ¹H NMR (e.g., δ ~2.3 ppm for N-methyl group; aromatic protons between δ 6.8–7.6 ppm) .

Q. What safety precautions are essential during handling and storage?

  • Guidelines : Avoid inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may exhibit acute oral toxicity (OSHA HCS Category 4) and skin irritation (Category 2) .
  • Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent degradation .

Q. What purification techniques are effective for isolating the compound from reaction mixtures?

  • Methods : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard. For crystalline derivatives (e.g., fumarate salts), recrystallization in 2-propanol yields high-purity solids .

Q. How does the compound compare structurally to related biphenylmethanamine analogs?

  • Analysis : Compare substituent positions (e.g., 2'-methyl vs. 4'-methoxy) and their impact on electronic properties. For example, methyl groups enhance lipophilicity, while methoxy groups increase steric hindrance .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict the compound’s interaction with biological targets?

  • Protocol : Generate 3D conformers of the compound using software like Open Babel. Dock into target protein active sites (e.g., bacterial FtsZ) with AutoDock Vina, using default parameters and grid maps adjusted to binding pockets. Validate docking poses via molecular dynamics simulations .
  • Outcome : Binding affinity scores (ΔG) and residue-specific interactions (e.g., hydrogen bonds with Thr307 or hydrophobic contacts with Leu272) guide mechanistic studies .

Q. What in vitro assays are suitable for assessing toxicity and off-target effects?

  • Methods :

  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values.
  • Genotoxicity : Ames test for mutagenicity.
  • Respiratory Irritation : Evaluate H335 (specific target organ toxicity) using lung epithelial cell models .

Q. What reaction mechanisms explain the compound’s regioselectivity in C–H activation reactions?

  • Insight : The 2'-methyl group directs ortho-arylation via π-complexation with transition metals (e.g., Pd or Ru). Steric effects from the methyl substituent favor coupling at the less hindered 3-position of the biphenyl system .
  • Experimental Support : Isotopic labeling (e.g., D₂O quenching) and kinetic studies confirm mechanistic pathways .

Q. How can the compound’s antibacterial activity be evaluated against drug-resistant pathogens?

  • Protocol :

  • MIC Determination : Broth microdilution against methicillin-resistant Staphylococcus aureus (MRSA).
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours.
  • Synergy Studies : Combine with β-lactams to assess potentiation .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Approaches :

  • Salt Formation : Convert to fumarate or hydrochloride salts to improve solubility and shelf life.
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to mask reactive amines .

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